molecular formula C11H9NO4 B12870398 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid

2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid

Cat. No.: B12870398
M. Wt: 219.19 g/mol
InChI Key: FOXUNMAJVRXTHE-UHFFFAOYSA-N
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Description

2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid is a compound belonging to the benzoxazole family, which is characterized by a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with acetic anhydride under reflux conditions. The reaction is carried out in the presence of a catalyst, such as phosphorous oxychloride, at a temperature range of 60–80°C . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, it may interact with other proteins and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(2-acetyl-1,3-benzoxazol-7-yl)acetic acid

InChI

InChI=1S/C11H9NO4/c1-6(13)11-12-8-4-2-3-7(5-9(14)15)10(8)16-11/h2-4H,5H2,1H3,(H,14,15)

InChI Key

FOXUNMAJVRXTHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC(=C2O1)CC(=O)O

Origin of Product

United States

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